2-{(Z)-[Amino(phenyl)methylidene]amino}-2-methylpropane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Z)-[Amino(phenyl)methylidene]amino}-2-methylpropane-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a phenyl group, and a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-[Amino(phenyl)methylidene]amino}-2-methylpropane-1-sulfonic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of an amino compound with a sulfonic acid derivative in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Industrial production often employs advanced techniques like flow chemistry and automated synthesis to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-[Amino(phenyl)methylidene]amino}-2-methylpropane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
2-{(Z)-[Amino(phenyl)methylidene]amino}-2-methylpropane-1-sulfonic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs and diagnostic agents.
Industry: It finds use in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which 2-{(Z)-[Amino(phenyl)methylidene]amino}-2-methylpropane-1-sulfonic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: A related compound with similar sulfonic acid functionality.
2-{(Z)-[Amino(phenyl)methylidene]amino}-1-benzenethiol: Another compound with a similar amino and phenyl group structure.
Uniqueness
2-{(Z)-[Amino(phenyl)methylidene]amino}-2-methylpropane-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61762-37-6 |
---|---|
Molecular Formula |
C11H16N2O3S |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-[[amino(phenyl)methylidene]amino]-2-methylpropane-1-sulfonic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-11(2,8-17(14,15)16)13-10(12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,12,13)(H,14,15,16) |
InChI Key |
OTDFXWCNQDMHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)O)N=C(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.